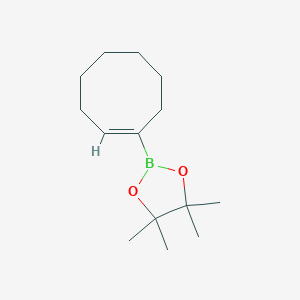
Tetramic acid
Übersicht
Beschreibung
Tetramic acid is a chemical compound classified as a γ-lactone, with the molecular formula C4H4O3 . Natural products bearing tetramic acid units as part of complex molecular architectures exhibit a broad range of potent biological activities . These compounds attract significant interest from both the biosynthetic and synthetic communities .
Synthesis Analysis
Biosynthetically, most of the tetramic acids are derived from hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) machineries . Over 30 biosynthetic gene clusters (BGCs) involved in tetramate formation have been identified . Different biosynthetic strategies evolved in nature to assemble this intriguing structural unit .Molecular Structure Analysis
The structure of tetramic acids makes them excellent chelators of metallic cations . They are characterized by a low pKa and are likely to be deprotonated under physiological conditions . Their structure allows them to be excellent chelators of metallic cations .Chemical Reactions Analysis
Tetramic acids are known for their wide-ranging and potent biological activities, including antibacterial, antiviral, and antitumoral activities . They are derived from hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) machineries .Physical And Chemical Properties Analysis
Tetramic acids are characterized by a low pKa and are likely to be deprotonated under physiological conditions . This results in tetramate or tetronate salts . Many have been isolated as salts, most commonly bound to Na+, Ca2+, or Mg2+ cations .Wissenschaftliche Forschungsanwendungen
1. Biological and Chemical Diversity
Tetramic acid compounds, particularly those derived from marine and terrestrial organisms, exhibit a wide range of bioactivities. They are noted for their structural complexity and diverse biological activities. Marine-derived microorganisms are significant sources of novel tetramic acids, displaying activities in 277 tetramic acids classified into eight types (Jiang, Chen, Li, & Liu, 2020).
2. Synthesis Techniques
New synthetic strategies have been developed for tetramic acid derivatives. These include a novel method involving silver-catalyzed carbon dioxide incorporation into propargylic amine and subsequent intramolecular rearrangement. This method provides an alternative to conventional approaches that often require highly functionalized materials and harsh conditions (Ishida, Kobayashi, & Yamada, 2014).
3. Structural and Biological Analysis
Tetramic acid derivatives, isolated from various species, are known for their antibacterial, antiviral, and antitumoral activities. These compounds, both natural and synthetic, are increasingly attracting attention due to their interesting structure and biological activity. Significant advances have been made in their isolation, structure elucidation, and evaluation of biological activities (Mo, Li, & Ju, 2014).
4. Applications in Bioinorganic and Bioorganic Chemistry
Tetramic and tetronic acids, due to their natural occurrence and a variety of biological activities, are studied in bioinorganic and bioorganic chemistry. Their synthesis, functional groups, and coordinating modes with metals are areas of active research (Athanasellis, Igglessi-Markopoulou, & Markopoulos, 2010).
5. Role in Medicine and Pharmacology
Tetramic acids and their derivatives are explored for their medicinal and pharmacological relevance. Recent developments in their isolation and new biological aspects have been reviewed, emphasizing their importance in medical research (Schobert & Schlenk, 2008).
6. Biosynthetic Strategies
The biosynthesis of tetramic acids involves hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) machineries. Understanding these biosynthetic strategies is crucial for the development of targeted genome mining and applications in chemo-enzymatic synthesis (Mo & Gulder, 2021).
7. Catalytic Synthesis Approaches
Metal-catalyzed and metal-promoted synthesis and further derivatization of tetramic acids have been developed. These strategies aim to overcome limitations of conventional methods and allow the creation of functionalized products (Matiadis, 2019).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-hydroxy-1,2-dihydropyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2/c6-3-1-4(7)5-2-3/h1,6H,2H2,(H,5,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXHWBMJNBBYNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC(=O)N1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30198308 | |
| Record name | Tetramic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30198308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetramic acid | |
CAS RN |
503-83-3 | |
| Record name | Tetramic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=503-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetramic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetramic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30198308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-2,5-dihydro-1H-pyrrol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



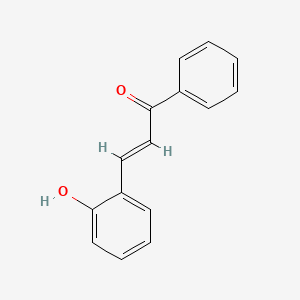

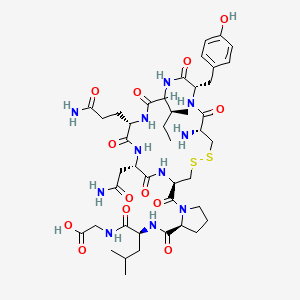
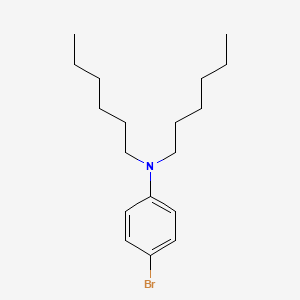
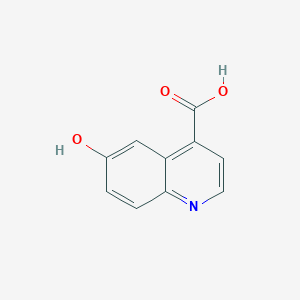
![Methyl 2-(2'-methoxy-2',13-dimethyl-3-oxospiro[1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,5'-1,3-dioxolane]-4'-ylidene)acetate](/img/structure/B3028966.png)
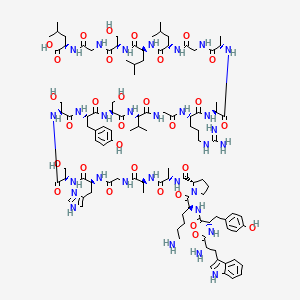
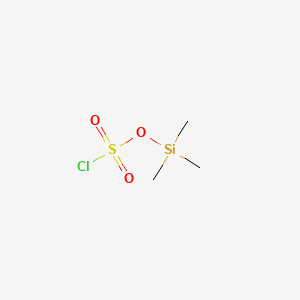
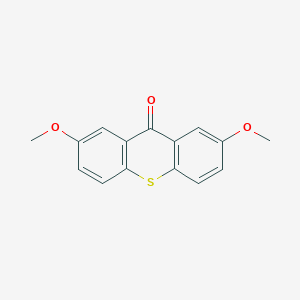
![3-Ethoxybenzo[D]isoxazol-6-OL](/img/structure/B3028973.png)

![[(2R,3R,4R,5R,6R)-2-(acetyloxymethyl)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B3028976.png)

